5-Cyclopropylisoxazole-3-carbonyl chloride

Description

BenchChem offers high-quality 5-Cyclopropylisoxazole-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopropylisoxazole-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

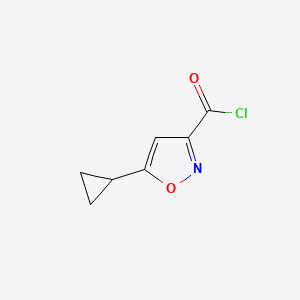

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1,2-oxazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-7(10)5-3-6(11-9-5)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXZKRXYZLOYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649353 | |

| Record name | 5-Cyclopropyl-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53064-58-7 | |

| Record name | 5-Cyclopropyl-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyclopropylisoxazole-3-carbonyl chloride (CAS Number: 53064-58-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

5-Cyclopropylisoxazole-3-carbonyl chloride is a key heterocyclic intermediate that has garnered significant attention in the field of drug discovery and development.[1] Its unique molecular architecture, combining the rigid, strained cyclopropyl group with the bioisosteric isoxazole ring and a reactive acyl chloride handle, makes it a valuable synthon for the construction of complex, biologically active molecules.[1] The strategic incorporation of the cyclopropyl moiety can enhance metabolic stability, improve potency, and reduce off-target effects, while the isoxazole core is a well-established pharmacophore in numerous therapeutic areas.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of 5-Cyclopropylisoxazole-3-carbonyl chloride, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Cyclopropylisoxazole-3-carbonyl chloride is essential for its handling, reaction optimization, and analytical characterization.

| Property | Value | Source |

| CAS Number | 53064-58-7 | Crysdot LLC |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | |

| Appearance | (Not specified in available data) | |

| SMILES | O=C(Cl)C1=NOC(C2CC2)=C1 | [1] |

| InChI | InChI=1S/C7H6ClNO2/c8-7(10)5-3-6(11-9-5)4-1-2-4/h3-4H,1-2H2 | [1] |

Synthesis of 5-Cyclopropylisoxazole-3-carbonyl chloride: A Step-by-Step Protocol

The most common and efficient method for the preparation of 5-Cyclopropylisoxazole-3-carbonyl chloride is the conversion of its corresponding carboxylic acid, 5-Cyclopropylisoxazole-3-carboxylic acid, using a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the clean reaction profile, where the byproducts (SO₂ and HCl) are gaseous and easily removed.

Experimental Protocol: Conversion of 5-Cyclopropylisoxazole-3-carboxylic acid to the Acyl Chloride

This protocol is based on established methods for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

5-Cyclopropylisoxazole-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubbing system

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize the evolved HCl and SO₂ gases, suspend 5-Cyclopropylisoxazole-3-carboxylic acid in anhydrous toluene.

-

Addition of Thionyl Chloride: While stirring, carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature with stirring. Monitor the reaction progress by observing the cessation of gas evolution. The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Care should be taken to avoid exposure to the corrosive vapors.

-

Purification: The crude 5-Cyclopropylisoxazole-3-carbonyl chloride can often be used in the next step without further purification. If necessary, distillation under high vacuum can be performed to obtain a highly purified product.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The use of anhydrous toluene and dry glassware is crucial to prevent the hydrolysis of the product back to the carboxylic acid.

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride.

-

Reflux Temperature: Heating the reaction to the reflux temperature of the solvent provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Gas Scrubber: The reaction evolves toxic and corrosive gases (HCl and SO₂). A basic scrubber is essential for safety and to prevent the release of these gases into the atmosphere.

Caption: Synthesis workflow for 5-Cyclopropylisoxazole-3-carbonyl chloride.

Applications in the Synthesis of Bioactive Molecules

The high reactivity of the acyl chloride group makes 5-Cyclopropylisoxazole-3-carbonyl chloride a versatile precursor for a wide range of amide and ester derivatives. This reactivity is harnessed in the synthesis of various biologically active compounds.

Case Study: Synthesis of Novel Herbicides

While the primary focus for many users of this compound is in drug development, a notable application is in the synthesis of novel herbicides. A series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides were synthesized from the related 5-cyclopropylisoxazole-4-carboxylic acid. This demonstrates the utility of the 5-cyclopropylisoxazole scaffold in generating molecules with potent biological activity in the agrochemical sector. Although this example uses the 4-carbonyl chloride isomer, the synthetic principle of forming an amide linkage is directly applicable to the 3-carbonyl chloride isomer.

Potential in Pharmaceutical Development

The 5-cyclopropylisoxazole moiety is a valuable pharmacophore. For instance, derivatives of 5-methylisoxazole-3-carboxamide have been synthesized from the corresponding carbonyl chloride and have shown significant antitubercular activity against Mycobacterium tuberculosis.[2] This highlights the potential of amides derived from 5-substituted isoxazole-3-carbonyl chlorides as a promising class of therapeutic agents. The cyclopropyl group in the title compound is expected to confer advantageous properties such as increased metabolic stability and enhanced binding to biological targets.[1]

Caption: Synthetic utility of 5-Cyclopropylisoxazole-3-carbonyl chloride.

Safety and Handling

5-Cyclopropylisoxazole-3-carbonyl chloride, as an acyl chloride, is a reactive and corrosive compound that requires careful handling.

-

Corrosivity: It is expected to be corrosive to the skin, eyes, and respiratory tract.[3][4]

-

Moisture Sensitivity: It reacts with water, including moisture in the air, to produce hydrogen chloride (HCl) gas. Therefore, it should be handled in a dry, well-ventilated fume hood and stored under an inert atmosphere.[5]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.[5]

Conclusion

5-Cyclopropylisoxazole-3-carbonyl chloride is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its unique combination of a reactive acyl chloride, a bioisosteric isoxazole ring, and a beneficial cyclopropyl group makes it a powerful tool in the arsenal of medicinal and agricultural chemists. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, will enable researchers to effectively utilize this compound in the development of novel therapeutics and other advanced chemical entities.

References

-

Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. PMC. [Link]

-

Crysdot LLC. 5-Cyclopropylisoxazole-3-carbonyl chloride. [Link]

- Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

ResearchGate. (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

-

GHC. Carbonyl Chloride SAFETY DATA SHEET. [Link]

Sources

5-Cyclopropylisoxazole-3-carbonyl chloride molecular structure

An In-depth Technical Guide: The Molecular Structure, Synthesis, and Application of 5-Cyclopropylisoxazole-3-carbonyl chloride

Executive Summary

5-Cyclopropylisoxazole-3-carbonyl chloride is a specialized chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its molecular architecture, which combines the stable, biologically active isoxazole heterocycle with the conformationally rigid cyclopropyl group, makes it a valuable building block for the synthesis of complex target molecules. The presence of a highly reactive acyl chloride functional group provides a direct handle for a variety of chemical transformations, primarily in the formation of amide and ester linkages. This guide offers a comprehensive overview of its structural characteristics, detailed synthetic protocols with mechanistic insights, reactivity profile, and key applications in modern drug discovery, grounded in authoritative references for the research and development professional.

The 5-Cyclopropylisoxazole Scaffold: A Privileged Motif in Medicinal Chemistry

The field of medicinal chemistry has long recognized the value of five-membered heterocyclic compounds, with isoxazoles being a prominent class due to their diverse biological activities and metabolic stability.[1] The isoxazole ring system is a key component in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties.[1]

The incorporation of a cyclopropyl group further enhances the desirability of this scaffold. The cyclopropyl fragment is not merely a small alkyl substituent; its unique stereoelectronic properties introduce conformational rigidity, which can lead to more selective and potent binding to biological targets.[2] Furthermore, the cyclopropyl group often improves metabolic stability by blocking sites susceptible to oxidative metabolism, a critical consideration in drug design.[2][3] 5-Cyclopropylisoxazole-3-carbonyl chloride serves as a powerful reagent that merges these two "privileged" structural motifs, providing chemists with an efficient tool to introduce the 5-cyclopropylisoxazole core into novel molecular entities.[4]

Structural and Physicochemical Characteristics

The defining features of 5-cyclopropylisoxazole-3-carbonyl chloride are the stable isoxazole ring, the compact cyclopropyl substituent at the 5-position, and the highly electrophilic carbonyl chloride at the 3-position.[4] This arrangement dictates its reactivity and utility as a synthetic intermediate.

| Property | Value | Source(s) |

| IUPAC Name | 5-cyclopropyl-1,2-oxazole-3-carbonyl chloride | [5] |

| Synonyms | 5-Cyclopropyl-3-isoxazolecarbonyl chloride | [4] |

| CAS Number | 53064-58-7 | [4][5][6] |

| Molecular Formula | C₇H₆ClNO₂ | [4][5] |

| Molecular Weight | 171.58 g/mol | |

| Canonical SMILES | C1CC1c1cc(c(n1)O)C(=O)Cl | [4] |

| InChI Key | WBXZKRXYZLOYAU-UHFFFAOYSA-N | [5] |

| Typical Purity | ≥95% | [5] |

| Storage Conditions | Refrigerated, under inert atmosphere, protected from moisture | [5][7] |

Synthesis and Mechanistic Insights

The most direct and common synthesis of 5-cyclopropylisoxazole-3-carbonyl chloride involves the chlorination of its corresponding carboxylic acid precursor, 5-cyclopropylisoxazole-3-carboxylic acid. This two-stage approach ensures high yields and purity.

Protocol: Synthesis of the Carboxylic Acid Precursor

The necessary precursor, 5-cyclopropylisoxazole-3-carboxylic acid, can be efficiently prepared via the saponification (hydrolysis) of its ethyl ester.[8]

Step-by-Step Methodology:

-

To a solution of ethyl 5-cyclopropylisoxazole-3-carboxylate (1.0 eq) in a mixture of methanol (MeOH) and water, add sodium hydroxide (NaOH, ~4.0 eq).

-

Stir the reaction mixture at room temperature for approximately 3 hours, monitoring the disappearance of the starting ester by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove the methanol.

-

Acidify the remaining aqueous solution to a pH of 2 using dilute hydrochloric acid (e.g., 5% HCl). This will precipitate the carboxylic acid product.

-

Extract the product into a suitable organic solvent, such as dichloromethane (CH₂Cl₂).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield 5-cyclopropylisoxazole-3-carboxylic acid as a solid.[8]

Protocol: Conversion to the Acyl Chloride

The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step. While several chlorinating agents exist (e.g., oxalyl chloride, PCl₅), thionyl chloride (SOCl₂) is frequently employed due to its efficacy and the convenient removal of byproducts.[9][10][11]

Causality Behind Experimental Choice: The selection of thionyl chloride or oxalyl chloride is strategic. The byproducts of the reaction—sulfur dioxide (SO₂) and hydrogen chloride (HCl) for thionyl chloride, or carbon dioxide (CO₂), carbon monoxide (CO), and HCl for oxalyl chloride—are all gaseous.[9][11] This simplifies the purification process immensely, as these gases can be easily removed from the reaction mixture, often driving the reaction to completion. This is a significant advantage over reagents like PCl₅, which produces solid phosphorus oxychloride (POCl₃) that must be separated via distillation.[9]

Step-by-Step Methodology:

-

In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet (to scrub HCl and SO₂) with 5-cyclopropylisoxazole-3-carboxylic acid (1.0 eq).

-

Carefully add an excess of thionyl chloride (SOCl₂, typically 2-5 eq), which can serve as both the reagent and the solvent. Alternatively, an inert solvent like dichloromethane or toluene can be used.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by observing the cessation of gas evolution.

-

After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

The resulting crude 5-cyclopropylisoxazole-3-carbonyl chloride is often of sufficient purity for subsequent reactions but can be further purified by vacuum distillation if necessary.

Reaction Mechanism: Chlorination with Thionyl Chloride

The conversion of the carboxylic acid to the acyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.

Chemical Reactivity and Synthetic Utility

The synthetic value of 5-cyclopropylisoxazole-3-carbonyl chloride is rooted in the high reactivity of the acyl chloride group.[4] The carbonyl carbon is highly electrophilic, making it an excellent substrate for nucleophilic acyl substitution reactions. This allows for the facile construction of amides and esters, which are among the most common functional groups in pharmaceutical agents.

Key Reactions:

-

Amide Formation: Reacts readily with primary or secondary amines to form the corresponding amides. This is a cornerstone reaction in drug development for linking molecular fragments.

-

Ester Formation: Reacts with alcohols to yield esters.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst.

Applications in Drug Discovery

The 5-cyclopropylisoxazole scaffold is a component of several biologically active molecules. For instance, the general isoxazole core is central to the non-steroidal FXR agonist GW4064, which has been a template for numerous drug discovery programs.[12] The ability to readily synthesize derivatives from 5-cyclopropylisoxazole-3-carbonyl chloride allows researchers to rapidly explore the structure-activity relationship (SAR) of new chemical entities.

By using this intermediate, drug discovery teams can:

-

Generate Compound Libraries: Efficiently synthesize large arrays of amides and esters by reacting the acyl chloride with diverse collections of amines and alcohols.

-

Optimize Lead Compounds: Modify existing lead structures by introducing the 5-cyclopropylisoxazole moiety to enhance potency, selectivity, or pharmacokinetic properties like metabolic stability.[2]

-

Access Novel Chemical Space: Build complex molecules for screening against a wide range of biological targets, from enzymes to nuclear receptors.[13]

Safety, Handling, and Storage

As with all acyl chlorides, 5-cyclopropylisoxazole-3-carbonyl chloride must be handled with care. Based on data from structurally similar compounds, it should be considered corrosive and a lachrymator.[14][15]

-

Handling: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[15][16]

-

Hazards: The compound is moisture-sensitive and will react with water (including humidity in the air) to produce corrosive HCl gas and the parent carboxylic acid. It causes severe skin burns and eye damage.[14][15] Inhalation may cause respiratory irritation.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, such as a refrigerator designated for chemical storage.[5][7]

-

Incompatibilities: Avoid contact with water, strong bases, alcohols, and amines, except under controlled reaction conditions.[14][15]

Conclusion

5-Cyclopropylisoxazole-3-carbonyl chloride is a high-value, reactive intermediate that provides a strategic advantage in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. Its structure combines the beneficial properties of the isoxazole ring and the cyclopropyl group, while the acyl chloride function enables straightforward derivatization. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist looking to leverage this powerful building block in the development of next-generation molecules.

References

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemguide. Converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

-

YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Pellicciari, R., et al. (2016). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

-

Crysdot LLC. 5-Cyclopropylisoxazole-3-carbonyl chloride. [Link]

-

PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]

-

MDPI. 5-(Benzoyloxymethyl)isoxazole-3-Carboxylic Acid Ethyl Ester. [Link]

-

ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]

-

PubChem. 5-Methylisoxazole-3-carbonyl chloride. [Link]

-

ResearchGate. IR and 13 C NMR Spectroscopic Data for the Carbonyl Group. [Link]

-

Gaonkar, S. L., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

-

PubMed Central. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

Roy, S., et al. (2017). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem. Available at: [Link]

-

Al-Awadi, N. A., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules. Available at: [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 53064-58-7: 5-cyclopropylisoxazole-3-carbonyl chloride [cymitquimica.com]

- 5. 5-Cyclopropylisoxazole-3-carbonyl chloride | 53064-58-7 [sigmaaldrich.com]

- 6. 5-cyclopropylisoxazole-3-carbonyl chloride - CAS:53064-58-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. 39499-34-8|5-Methylisoxazole-3-carbonyl chloride|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

A Comprehensive Technical Guide to the Synthesis of 5-Cyclopropylisoxazole-3-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthesis of 5-cyclopropylisoxazole-3-carbonyl chloride, a critical building block in medicinal chemistry. The document delves into the mechanistic underpinnings of the conversion of 5-cyclopropylisoxazole-3-carboxylic acid to its corresponding acyl chloride, offering a comparative analysis of common chlorinating agents. A detailed, field-proven experimental protocol is presented, alongside crucial safety and handling considerations. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and safely execute this important synthetic transformation.

Introduction: The Significance of the 5-Cyclopropylisoxazole Scaffold

The isoxazole ring system is a prominent heterocycle in a multitude of biologically active compounds. When functionalized with a cyclopropyl group, the resulting scaffold often exhibits enhanced metabolic stability, improved potency, and modulated physicochemical properties.[1] The cyclopropyl moiety can act as a conformational constraint, locking the molecule into a bioactive conformation, and its strained ring system can influence electronic properties, leading to favorable interactions with biological targets.[1]

5-Cyclopropylisoxazole-3-carbonyl chloride, as a reactive acyl chloride, serves as a key intermediate for the synthesis of a wide array of derivatives, including amides and esters, which are foundational in the development of novel therapeutics.[1] Its efficient and reliable synthesis is therefore a critical step in many drug discovery programs.

The Chemistry of Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The core principle involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. This is achieved by treating the carboxylic acid with a chlorinating agent. The resulting acyl chloride is significantly more reactive than the parent carboxylic acid, making it an excellent electrophile for nucleophilic acyl substitution reactions.

Two of the most commonly employed chlorinating agents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice between these reagents often depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.

Mechanism with Thionyl Chloride (SOCl₂)

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

-

Activation of the Carboxylic Acid: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

Formation of a Chlorosulfite Intermediate: A proton transfer and loss of a chloride ion lead to the formation of a reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.

-

Nucleophilic Attack by Chloride: The chloride ion, generated in the previous step, acts as a nucleophile and attacks the carbonyl carbon.

-

Formation of the Acyl Chloride: The tetrahedral intermediate collapses, eliminating sulfur dioxide (SO₂) and a chloride ion to form the acyl chloride and hydrochloric acid (HCl).[2][3]

The gaseous nature of the byproducts (SO₂ and HCl) simplifies purification, as they can be readily removed from the reaction mixture.[4]

Reaction Mechanism with Thionyl Chloride

Caption: Catalytic cycle for acyl chloride synthesis using oxalyl chloride and DMF.

Reagent Selection: A Comparative Analysis

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) with cat. DMF |

| Reactivity | Highly reactive, may require heating. [2] | Generally milder, often proceeds at room temperature. [2] |

| Byproducts | SO₂, HCl (both gaseous). [4] | CO, CO₂, HCl (all gaseous). [5] |

| Workup | Relatively simple due to gaseous byproducts. Excess reagent removed by distillation. [4] | Very clean workup as all byproducts are gaseous. [5] |

| Substrate Scope | Broad, but can be too harsh for sensitive functional groups. | Wider for sensitive molecules due to milder conditions. |

| Safety | Corrosive and toxic. Releases pungent and toxic gases. [6] | Highly corrosive and toxic. Decomposition can release toxic carbon monoxide. [6] |

| Cost | Generally more economical for large-scale synthesis. | More expensive, often preferred for laboratory and smaller scale. |

Experimental Protocol: Synthesis of 5-Cyclopropylisoxazole-3-carbonyl Chloride

This protocol is adapted from established procedures for the synthesis of similar isoxazole acyl chlorides and general best practices.

Materials and Equipment

-

Starting Material: 5-Cyclopropylisoxazole-3-carboxylic acid

-

Reagent: Oxalyl chloride (≥98%)

-

Catalyst: N,N-Dimethylformamide (DMF), anhydrous

-

Solvent: Dichloromethane (DCM), anhydrous

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet/outlet

-

Syringe for reagent addition

-

Rotary evaporator

-

Schlenk line or equivalent for inert atmosphere operations

-

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-cyclopropylisoxazole-3-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material. The volume should be sufficient to ensure good stirring (e.g., 5-10 mL per gram of carboxylic acid).

-

Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) via syringe (e.g., 1-2 drops).

-

Addition of Oxalyl Chloride: Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via syringe to the stirred solution at room temperature. Gas evolution (CO₂, CO, HCl) will be observed. Maintain the reaction under a gentle flow of nitrogen to vent the gaseous byproducts to a scrubber.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with methanol, and comparing the resulting methyl ester spot with the starting carboxylic acid spot. The reaction is complete when no starting material is observed.

-

Workup: Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride in vacuo using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the acidic and toxic vapors.

-

Product Isolation: The resulting crude 5-cyclopropylisoxazole-3-carbonyl chloride is often obtained as an oil or low-melting solid and is typically used in the next synthetic step without further purification due to its reactivity. If purification is necessary, it can be attempted by distillation under high vacuum, though decomposition is a risk.

Experimental Workflow

Caption: Workflow for the synthesis of 5-cyclopropylisoxazole-3-carbonyl chloride.

Safety and Handling

Extreme caution must be exercised when working with thionyl chloride and oxalyl chloride.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.

-

Moisture Sensitivity: Both reagents react violently with water, releasing large amounts of HCl gas. Ensure all glassware is scrupulously dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Toxicity:

-

Thionyl Chloride: Is corrosive and toxic upon inhalation, causing severe irritation to the respiratory tract. [6] * Oxalyl Chloride: Is highly corrosive and toxic. Its decomposition can produce carbon monoxide, a colorless and odorless toxic gas. [6]* Quenching: Unused reagent and reaction residues should be quenched carefully. A common method is to slowly add the material to a stirred, cold solution of sodium bicarbonate or another suitable base. For larger quantities, dilution in an inert solvent followed by slow addition to an alcohol (e.g., methanol or isopropanol) is recommended.

-

Characterization

The product, 5-cyclopropylisoxazole-3-carbonyl chloride, is reactive and may be challenging to fully characterize in its isolated form.

-

Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch is expected in the region of 1750-1815 cm⁻¹, which is characteristic of an acyl chloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure, although the compound's reactivity may lead to some degradation in solution. It is often preferable to derivatize the acyl chloride (e.g., by reacting with a simple alcohol or amine) and characterize the more stable product.

Conclusion

The synthesis of 5-cyclopropylisoxazole-3-carbonyl chloride is a crucial step for the elaboration of this valuable scaffold in medicinal chemistry. The choice between thionyl chloride and oxalyl chloride as the chlorinating agent will depend on the specific requirements of the synthesis. For laboratory-scale preparations, particularly with sensitive substrates, the use of oxalyl chloride with catalytic DMF in an anhydrous solvent like dichloromethane offers a mild, efficient, and clean method for this transformation. Strict adherence to safety protocols is paramount when handling these hazardous reagents. This guide provides the foundational knowledge and a practical framework for researchers to successfully and safely perform this important chemical conversion.

References

- CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents. (n.d.).

-

Bianco, S., Pesciaioli, F., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(22), 8011. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved January 18, 2026, from [Link]

-

Reagent Guide. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Control experiments using carboxylic acid to react with oxalyl chloride, and followed by reaction with amines. Retrieved January 18, 2026, from [Link]

-

Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube. [Link]

-

LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

Sources

- 1. CAS 53064-58-7: 5-cyclopropylisoxazole-3-carbonyl chloride [cymitquimica.com]

- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Electrophilicity of 5-Cyclopropylisoxazole-3-carbonyl Chloride

Abstract

5-Cyclopropylisoxazole-3-carbonyl chloride is a pivotal heterocyclic building block in modern medicinal chemistry, valued for its role in the synthesis of complex, biologically active molecules.[1][2] Its reactivity is fundamentally governed by the electrophilic character of its carbonyl carbon. This guide provides a detailed examination of the structural and electronic factors that dictate this electrophilicity. We will dissect the individual and synergistic contributions of the acyl chloride moiety, the electron-withdrawing isoxazole core, and the unique electronic nature of the C5-cyclopropyl substituent. This analysis is supplemented with field-proven synthetic protocols and mechanistic insights to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile reagent.

The Foundation of Reactivity: The Acyl Chloride Functional Group

The high reactivity of 5-cyclopropylisoxazole-3-carbonyl chloride in nucleophilic acyl substitution reactions is primarily anchored in the inherent properties of the acyl chloride functional group.[3] The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine.[4][5]

-

Inductive Effect: Both the oxygen and chlorine atoms exert a strong negative inductive effect (-I), pulling electron density away from the central carbonyl carbon. This withdrawal creates a significant electron deficiency, imparting a large partial positive charge (δ+) on the carbon atom and making it a prime target for nucleophilic attack.[4][5]

-

Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group. Its stability as an anion, a consequence of its size and low charge density, facilitates the reformation of the carbonyl double bond after the initial nucleophilic attack, driving the substitution reaction forward.[6][7]

In comparison to other carboxylic acid derivatives like esters or amides, acyl chlorides are the most electrophilic and, therefore, the most reactive.[6] While the chlorine atom possesses lone pairs that could theoretically participate in resonance donation, this effect is minimal due to the poor orbital overlap between the 3p orbital of chlorine and the 2p orbital of carbon.[6]

Electronic Modulation from the Heterocyclic Core: The Isoxazole Ring

The isoxazole ring is not a passive scaffold; its electronic nature profoundly enhances the electrophilicity of the attached C3-carbonyl group. Isoxazole is a five-membered aromatic heterocycle containing both nitrogen and oxygen, which imparts distinct electronic characteristics.[8]

-

Electron-Withdrawing Nature: The presence of two electronegative heteroatoms (N and O) makes the isoxazole ring an electron-deficient system.[9] This aromatic core acts as an effective electron-withdrawing group, pulling electron density from the C3 position via the sigma framework and the pi-system. This effect compounds the electron deficiency already present at the carbonyl carbon, further increasing its electrophilicity and reactivity toward nucleophiles.

-

Weak N-O Bond: A key feature of the isoxazole ring is its relatively weak N-O bond, which can be susceptible to cleavage under certain reductive or photochemical conditions.[9][10] While this is not directly related to the ground-state electrophilicity of the carbonyl chloride, it is a crucial reactivity parameter to consider in multi-step syntheses.

The Unique Contribution of the C5-Cyclopropyl Substituent

The cyclopropyl group at the C5 position introduces a layer of electronic complexity that subtly modulates the overall reactivity. Far from being a simple alkyl group, its strained three-membered ring possesses unique bonding characteristics.

-

Dual Electronic Character: The C-C bonds within a cyclopropyl ring have a high degree of p-orbital character, leading to what is often described as partial double-bond character.[11][12][13] This allows the cyclopropyl group to exhibit a dual electronic nature. It is inductively electron-withdrawing but can also act as a potent electron-donating group through resonance (conjugation) when adjacent to an electron-deficient center like a carbocation or a pi-system.[11][14]

-

Resonance Donation: In the context of 5-cyclopropylisoxazole, the cyclopropyl group is positioned to donate electron density into the aromatic isoxazole ring.[15] This electron donation through conjugation can slightly counteract the ring's overall electron-withdrawing effect on the C3 position. This modulation, while subtle, can be a valuable tool for fine-tuning reactivity and is a key aspect of its utility in molecular design.[11]

Data Summary: Electronic Contributions to Electrophilicity

| Molecular Component | Primary Electronic Effect | Impact on Carbonyl Carbon Electrophilicity |

| Acyl Chloride (-COCl) | Strong Inductive Withdrawal (-I) by O and Cl | Major Increase |

| Isoxazole Ring | Inductive and Resonance Withdrawal | Significant Increase |

| C5-Cyclopropyl Group | Resonance Donation (+R) into the Isoxazole Ring | Subtle Decrease (Modulation) |

Synthesis and Application: A Self-Validating Protocol

The utility of 5-cyclopropylisoxazole-3-carbonyl chloride is best understood through its synthesis and subsequent reaction. The most common and reliable method for its preparation involves the treatment of the corresponding carboxylic acid with thionyl chloride (SOCl₂).

Synthesis of 5-Cyclopropylisoxazole-3-carbonyl chloride

This protocol describes the conversion of 5-cyclopropylisoxazole-3-carboxylic acid to the target acyl chloride. The reaction with thionyl chloride is effective because it converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group.[16] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[17]

Experimental Protocol:

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add 5-cyclopropylisoxazole-3-carboxylic acid (1.0 eq).

-

Solvent Addition: Add an anhydrous solvent such as toluene or dichloromethane (approx. 5-10 mL per gram of carboxylic acid).

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the suspension at room temperature with stirring. A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

-

Reaction: Heat the reaction mixture to reflux (typically 70-80 °C for toluene) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

-

Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 5-cyclopropylisoxazole-3-carbonyl chloride is often obtained as an oil or low-melting solid and can be used in the next step without further purification.

Sources

- 1. CAS 53064-58-7: 5-cyclopropylisoxazole-3-carbonyl chloride [cymitquimica.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]

- 7. reddit.com [reddit.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Isoxazole - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fiveable.me [fiveable.me]

- 13. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 14. academic.oup.com [academic.oup.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

A Guide to the Spectroscopic Characterization of 5-Cyclopropylisoxazole-3-carbonyl Chloride

Abstract: This technical guide provides an in-depth, predictive analysis of the key spectroscopic data for 5-Cyclopropylisoxazole-3-carbonyl chloride (CAS No. 53064-58-7), a valuable heterocyclic building block in medicinal chemistry and drug development.[1] In the absence of publicly available experimental spectra, this document synthesizes established spectroscopic principles and data from analogous structures to forecast the characteristic signals in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed interpretation of the predicted data, the causal logic behind the spectral features, and validated, step-by-step protocols for experimental data acquisition. This guide is intended to serve as a practical reference for researchers, enabling the confident identification, characterization, and quality control of this important synthetic intermediate.

Introduction and Molecular Structure

5-Cyclopropylisoxazole-3-carbonyl chloride is a bifunctional organic compound featuring a stable 5-substituted isoxazole ring and a reactive acyl chloride moiety.[2] The isoxazole core is a prominent scaffold in numerous pharmacologically active molecules, valued for its ability to act as a bioisostere for other functional groups and to participate in various non-covalent interactions with biological targets.[3] The cyclopropyl group can enhance metabolic stability and binding affinity.[1] The acyl chloride provides a reactive handle for derivatization, making this compound a crucial intermediate for creating amides, esters, and other analogues in drug discovery pipelines.

Accurate and unambiguous characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the purity of final compounds. This guide establishes a benchmark for its expected spectroscopic signature.

Figure 1: Molecular structure of 5-Cyclopropylisoxazole-3-carbonyl chloride with atom numbering for NMR assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum of the title compound is distinct, with signals corresponding to the isoxazole ring proton and the cyclopropyl protons.

Predicted ¹H NMR Data and Interpretation:

-

Isoxazole Proton (H4): A single proton is attached to the C4 of the isoxazole ring. This proton is expected to appear as a singlet in the aromatic/heteroaromatic region, predicted at ~6.8-7.2 ppm . Its downfield shift is due to the deshielding effects of the electronegative oxygen and nitrogen atoms and the aromatic character of the isoxazole ring.

-

Cyclopropyl Methine Proton (H1'): The methine proton of the cyclopropyl group is adjacent to the isoxazole ring. It is expected to be a multiplet (tt - triplet of triplets or similar) around ~2.2-2.6 ppm . The deshielding is caused by the adjacent sp²-hybridized C5 of the isoxazole ring. It will couple with the four adjacent methylene protons on C2' and C3'.

-

Cyclopropyl Methylene Protons (H2'/H3'): The four methylene protons on the cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns. They are significantly shielded compared to typical alkyl protons due to the ring current effect of the cyclopropane ring.[4] Two distinct multiplets are predicted in the range of ~1.2-1.6 ppm .

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H4 (Isoxazole) | 6.8 - 7.2 | s (singlet) | Located in the deshielded heteroaromatic region. |

| H1' (Cyclopropyl) | 2.2 - 2.6 | m (multiplet) | Methine proton deshielded by the adjacent isoxazole ring. |

| H2'/H3' (Cyclopropyl) | 1.2 - 1.6 | m (multiplet) | Shielded methylene protons characteristic of a cyclopropyl group. Expected to be two overlapping multiplets due to diastereotopicity. |

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Experimental Protocol: ¹H NMR Spectroscopy

Figure 2: Workflow for ¹H NMR data acquisition and processing.

Causality Behind Experimental Choices:

-

Solvent (CDCl₃): Deuterated chloroform is a standard solvent for non-polar to moderately polar organic molecules, providing good solubility without interfering proton signals.

-

Internal Standard (TMS): Tetramethylsilane provides a sharp, inert reference signal at 0.00 ppm for accurate chemical shift calibration.

-

Field Strength (500 MHz): A high-field instrument is chosen to achieve better signal dispersion and resolution, which is critical for resolving the complex multiplets of the cyclopropyl protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak represents a distinct carbon atom.

Predicted ¹³C NMR Data and Interpretation:

The molecule has seven unique carbon atoms, and seven distinct signals are predicted.

-

Carbonyl Carbon (C6): Acyl chloride carbonyl carbons are highly deshielded and appear far downfield. This carbon is predicted in the 160-165 ppm range.[5] Its exact position is influenced by the electron-withdrawing effects of both the chlorine atom and the isoxazole ring.

-

Isoxazole Carbons (C3, C5, C4): These sp²-hybridized carbons appear in a predictable order based on their substitution and electronic environment.

-

C5: Attached to the cyclopropyl group, this carbon is expected around 170-175 ppm .

-

C3: Attached to the carbonyl group, this carbon is predicted to be the most deshielded of the ring carbons, around 155-160 ppm .

-

C4: The only carbon in the ring bonded to a hydrogen, it is expected to be the most shielded of the ring carbons, appearing around 110-115 ppm .

-

-

Cyclopropyl Carbons (C1', C2'/C3'): The sp³-hybridized carbons of the cyclopropyl ring are highly shielded.

-

C1' (Methine): The methine carbon, attached to the isoxazole ring, is predicted at ~15-20 ppm .

-

C2'/C3' (Methylene): The two equivalent methylene carbons will appear as a single, highly shielded peak at ~8-12 ppm .

-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C6 (C=O) | 160 - 165 | Characteristic downfield shift for an acyl chloride carbonyl.[5] |

| C5 (Isoxazole) | 170 - 175 | sp² carbon of the isoxazole ring, substituted with a cyclopropyl group. |

| C3 (Isoxazole) | 155 - 160 | sp² carbon of the isoxazole ring, attached to the electron-withdrawing carbonyl group. |

| C4 (Isoxazole) | 110 - 115 | The only CH carbon in the heteroaromatic ring, making it more shielded. |

| C1' (Cyclopropyl) | 15 - 20 | sp³ methine carbon, slightly deshielded by the adjacent ring. |

| C2'/C3' (Cyclopropyl) | 8 - 12 | Highly shielded sp³ methylene carbons, characteristic of the strained cyclopropyl ring. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation follows the same procedure as for ¹H NMR. The acquisition parameters are adjusted for the ¹³C nucleus.

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.7 mL CDCl₃) to compensate for the low natural abundance of ¹³C.

-

Instrument Setup: Use a 125 MHz spectrometer (corresponding to a 500 MHz ¹H instrument). Lock and shim on the deuterium signal of CDCl₃.

-

Acquisition:

-

Select a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to ~240 ppm (from -10 to 230 ppm).

-

Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. A relaxation delay (d1) of 2 seconds is standard.

-

-

Processing:

-

Apply Fourier Transform with exponential line broadening (e.g., 1-2 Hz).

-

Perform phase and baseline correction.

-

Calibrate the solvent peak (CDCl₃) to its known chemical shift (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of 5-Cyclopropylisoxazole-3-carbonyl chloride is expected to be dominated by an intense absorption from the acyl chloride carbonyl group.

Predicted IR Data and Interpretation:

-

C=O Stretch (Acyl Chloride): This is the most diagnostic peak. Acyl chlorides exhibit C=O stretching vibrations at a significantly higher frequency than other carbonyl compounds due to the strong inductive electron-withdrawing effect of the chlorine atom.[4] An intense, sharp band is predicted in the range of 1780-1815 cm⁻¹ .

-

C=N and C=C Stretch (Isoxazole): The stretching vibrations of the isoxazole ring are expected to produce one or two medium-intensity bands in the 1550-1650 cm⁻¹ region.

-

C-H Stretch (Cyclopropyl & Isoxazole):

-

The C-H stretch of the isoxazole ring (sp² C-H) will appear just above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹ ).

-

The C-H stretches of the cyclopropyl group (sp³ C-H) will appear just below 3000 cm⁻¹ (e.g., ~2900-3000 cm⁻¹ ).

-

-

C-Cl Stretch: A C-Cl stretching band is expected in the fingerprint region, typically between 730-550 cm⁻¹ , but it may be difficult to assign definitively.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity | Notes |

| C-H Stretch (sp²) | ~3100 | Weak to Medium | Corresponds to the H4 proton on the isoxazole ring. |

| C-H Stretch (sp³) | 2900 - 3000 | Medium | Corresponds to the C-H bonds of the cyclopropyl group. |

| C=O Stretch (Acyl Chloride) | 1780 - 1815 | Strong, Sharp | Highly characteristic and diagnostic for the acyl chloride functional group.[4] |

| C=N / C=C Stretch (Isoxazole Ring) | 1550 - 1650 | Medium | Aromatic/heteroaromatic ring stretching vibrations. |

| C-Cl Stretch | 550 - 730 | Medium | Located in the complex fingerprint region. |

Table 3: Predicted Major Infrared Absorption Bands

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid 5-Cyclopropylisoxazole-3-carbonyl chloride onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. Label the significant peaks on the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum and Fragmentation Analysis:

The molecular formula is C₇H₆ClNO₂. The nominal molecular weight is 171 g/mol for the ³⁵Cl isotope and 173 g/mol for the ³⁷Cl isotope.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 171 and m/z 173 . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the relative intensity of the M⁺ peak at m/z 171 and the M+2 peak at m/z 173 will be approximately 3:1 . The presence of this isotopic pattern is a definitive indicator of a single chlorine atom in the molecule.

-

Primary Fragmentation: The most favorable initial fragmentation for acyl chlorides is the homolytic cleavage of the C-Cl bond to lose a chlorine radical (•Cl). This results in the formation of a stable acylium ion .

-

[M - Cl]⁺: Loss of •Cl (35 amu) from the molecular ion at m/z 171 will generate the base peak at m/z 136 . This acylium ion is resonance-stabilized.

-

-

Secondary Fragmentation: The acylium ion can undergo further fragmentation, most commonly through the loss of carbon monoxide (CO).

-

[M - Cl - CO]⁺: Loss of CO (28 amu) from the fragment at m/z 136 will produce a fragment at m/z 108 . This corresponds to the 5-cyclopropylisoxazole cation.

-

Figure 3: Predicted primary fragmentation pathway for 5-Cyclopropylisoxazole-3-carbonyl chloride in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile, dry, and inert solvent such as dichloromethane or ethyl acetate. Acyl chlorides are moisture-sensitive, so anhydrous conditions are essential.

-

GC Method:

-

Injector: Use a split/splitless injector at 250 °C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method (Electron Ionization - EI):

-

Ion Source: Use a standard EI source at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Causality Behind Experimental Choices:

-

GC-MS: This technique is ideal for volatile and thermally stable compounds, providing both retention time for separation and a mass spectrum for identification.

-

Electron Ionization (70 eV): This standard ionization energy provides reproducible fragmentation patterns that can be compared across instruments and libraries, leading to confident structural elucidation.

Conclusion

This guide presents a comprehensive, predictive spectroscopic profile of 5-Cyclopropylisoxazole-3-carbonyl chloride based on fundamental principles and data from structurally related molecules. The predicted data—including characteristic NMR chemical shifts, a high-frequency IR carbonyl stretch, and a distinct mass spectrometry fragmentation pattern—provide a robust framework for researchers to confirm the identity and purity of this key synthetic intermediate. The detailed protocols offer a validated starting point for experimental analysis, ensuring the generation of high-quality, reliable data in a drug discovery and development setting.

References

- Benchchem. A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides.

-

Gürdere, M. B., et al. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. [Online] Available at: [Link]

-

LibreTexts Chemistry. (2022). 13C-NMR Spectroscopy. [Online] Available at: [Link]

-

LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Online] Available at: [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Online] Available at: [Link]

-

Patel, K. D., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Online] Available at: [Link]

-

Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. [Online] Available at: [Link]

-

Stilinović, V., & Zivkovic, M. V. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Online] Available at: [Link]

-

University of Calgary. Spectroscopic Analysis: Acyl Chlorides. [Online] Available at: [Link]

Sources

5-Cyclopropylisoxazole-3-carbonyl chloride safety and handling

An In-Depth Technical Guide to the Safe Handling of 5-Cyclopropylisoxazole-3-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclopropylisoxazole-3-carbonyl chloride is a reactive chemical intermediate pivotal in the synthesis of complex organic molecules, particularly in medicinal chemistry and drug discovery.[1] Its utility is derived from the highly electrophilic acyl chloride functional group, which allows for the facile construction of amides, esters, and other carbonyl derivatives.[1] However, this high reactivity also presents significant handling challenges and safety hazards. This guide provides a comprehensive overview of the chemical properties, inherent risks, and detailed protocols for the safe handling, storage, and disposal of 5-Cyclopropylisoxazole-3-carbonyl chloride to ensure the safety of laboratory personnel and the integrity of research outcomes.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is the first step in a sound risk assessment. 5-Cyclopropylisoxazole-3-carbonyl chloride is a heterocyclic compound incorporating a cyclopropyl moiety, an isoxazole ring, and a reactive carbonyl chloride group.[1]

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 53064-58-7 | [2][3] |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | |

| IUPAC Name | 5-cyclopropylisoxazole-3-carbonyl chloride | [2] |

| Synonyms | 5-Cyclopropyl-1,2-oxazole-3-carbonyl chloride | [1] |

| Appearance | Varies; often a liquid or low-melting solid | General knowledge |

| Purity | Typically >95% | [2] |

| Storage Temperature | Refrigerated (2-8 °C) | [2] |

Note: Specific physical properties like boiling point and density are not consistently reported for this exact compound. Data for close structural analogs, such as Cyclopropanecarbonyl chloride, indicate a boiling point of ~119 °C and a density of ~1.15 g/mL, suggesting this compound has similar physical characteristics.[4]

Hazard Identification and GHS Classification: A Clear Warning

This compound is classified as hazardous. The primary dangers stem from its corrosive nature and violent reactivity with water. While a specific GHS classification for this exact CAS number is not universally published, the classification can be reliably inferred from safety data sheets for structurally identical or analogous acyl chlorides.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[4] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[4] |

| Acute Toxicity, Oral | 3 or 4 | H301/H302: Toxic or harmful if swallowed.[4] |

| Flammable Liquid | 3 | H226: Flammable liquid and vapour.[4] |

Signal Word: Danger [4]

Hazard Pictograms:

The Chemistry of Reactivity: Understanding the "Why"

The hazards of 5-Cyclopropylisoxazole-3-carbonyl chloride are a direct consequence of its chemical structure. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This makes it an excellent target for nucleophiles.

Hydrolysis: The Primary Risk

The most immediate and common handling risk is its violent reaction with water (hydrolysis).[5] Atmospheric moisture, or direct contact with water, leads to a rapid, exothermic reaction that generates corrosive hydrochloric acid (HCl) gas and the corresponding carboxylic acid.[6][7]

C₇H₆ClNO₂ + H₂O → C₇H₇NO₃ + HCl (gas)

This reaction is the root cause of the compound's severe corrosive properties. The generated HCl gas can cause severe respiratory tract irritation, while contact with the liquid on skin or eyes leads to immediate chemical burns.[5][8]

Reactivity with Other Nucleophiles

The same reactivity principle applies to other common laboratory nucleophiles. This is beneficial for synthesis but hazardous in cases of accidental contact.

-

Alcohols: Reacts to form esters and HCl.[6]

-

Amines: Reacts to form amides and HCl.[6]

-

Bases: Vigorously neutralized, potentially leading to a runaway reaction if not controlled.

Caption: Core reactivity leading to hazardous conditions.

Standard Operating Procedure: A Self-Validating Workflow

A robust handling protocol is essential. The following workflow is designed to mitigate risks at each step, from preparation to reaction quenching.

Caption: A validated, step-by-step safe handling workflow.

Engineering Controls

-

Chemical Fume Hood: All manipulations MUST be performed in a certified chemical fume hood to contain corrosive vapors and flammable gases.[5][8]

-

Inert Atmosphere: Handle under a dry, inert atmosphere (Nitrogen or Argon) to prevent degradation and reaction with atmospheric moisture.

-

Safety Shower/Eyewash: Ensure immediate access to a functional safety shower and eyewash station.

Decontamination and Spill Response

-

NEVER use water for cleanup. A violent reaction will occur.

-

Small Spills: Absorb with a non-combustible, dry material like sand or vermiculite. Collect into a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the area. Prevent the spill from entering drains. Contact environmental health and safety personnel.

-

Decontamination: Surfaces can be wiped with a cloth dampened with a high-boiling point alcohol (like isopropanol) to quench residual material, followed by a standard laboratory cleaner.

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is mandatory and non-negotiable.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection Type | Rationale and Specifications |

| Eyes/Face | Safety Goggles & Face Shield | Protects against splashes and fumes. A face shield should be worn over goggles when transferring significant quantities.[4][9] |

| Hands | Heavy-duty Nitrile or Butyl Gloves | Standard nitrile gloves offer minimal protection. Use thicker gloves and change them immediately upon contamination. Double-gloving is recommended.[9] |

| Body | Flame-Retardant Lab Coat | Protects skin from splashes and provides a barrier in case of fire. |

| Respiratory | Not typically required if used in a fume hood. | For spill cleanup or failure of engineering controls, a respirator with an acid gas/organic vapor cartridge is necessary. |

Storage and Incompatibility

Incorrect storage can lead to reagent degradation and create a hazardous situation.

-

Conditions: Store in a tightly sealed container, under an inert atmosphere, in a designated corrosives cabinet.[5][8] Refrigeration is recommended to slow decomposition.[2]

-

Moisture Control: The primary storage concern is moisture exclusion. Use containers with high-quality seals. Parafilm can be used as a secondary seal.

-

Incompatible Materials: Keep segregated from:

Emergency and First-Aid Procedures

Immediate and correct action is critical in the event of an exposure.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Ingestion causes severe damage to the gastrointestinal tract and is a medical emergency.[8] Seek immediate medical attention.

Waste Disposal

All waste containing 5-Cyclopropylisoxazole-3-carbonyl chloride or its reaction byproducts is considered hazardous.

-

Quenching: Before disposal, excess or waste reagent should be slowly added to a stirred, non-polar solvent containing a scavenger like isopropanol to safely quench its reactivity.[10] This process should be done in a fume hood and behind a blast shield if scaling up.

-

Collection: Collect all waste (including quenched material and contaminated solids) in a properly labeled, sealed container for halogenated organic waste.

-

Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[9]

References

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2010-05-14). Thermo Fisher Scientific. [Link]

-

5-Cyclopropylisoxazole-3-carbonyl chloride - CAS:53064-58-7. (n.d.). Beijing Xinheng Research Technology Co., Ltd. [Link]

-

5-Cyclopropylisoxazole-3-carbonyl chloride - Crysdot LLC. (n.d.). Crysdot LLC. [Link]

-

Preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide. [Link]

-

Preparation of Acyl Chlorides. (2023-01-22). Chemistry LibreTexts. [Link]

-

How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025-05-25). Yufeng. [Link]

-

A Level Chemistry Revision Notes - Acyl Chlorides. (2025-06-23). Save My Exams. [Link]

-

Acyl Chlorides - formation and hydrolysis mechanism. (2025-03-16). YouTube. [Link]

Sources

- 1. CAS 53064-58-7: 5-cyclopropylisoxazole-3-carbonyl chloride [cymitquimica.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 5-Cyclopropylisoxazole-3-carbonyl chloride - CAS:53064-58-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. savemyexams.com [savemyexams.com]

- 7. m.youtube.com [m.youtube.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

An In-Depth Technical Guide to the Handling and Stability of 5-Cyclopropylisoxazole-3-carbonyl chloride: Mitigating Moisture Sensitivity in Pharmaceutical Synthesis

Abstract

5-Cyclopropylisoxazole-3-carbonyl chloride is a highly reactive acyl chloride and a pivotal building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents.[1] Its utility, however, is intrinsically linked to its high reactivity, which also renders it acutely sensitive to moisture. Inadvertent exposure to water, including atmospheric humidity, leads to rapid hydrolysis, compromising reagent integrity, reducing reaction yields, and introducing process safety hazards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the fundamental principles of this sensitivity, best-practice protocols for handling and storage, and robust analytical methods for quality control. By adhering to the principles and protocols outlined herein, users can ensure the material's efficacy, maintain reaction reproducibility, and ensure a safe laboratory environment.

The Chemical Basis of Moisture Sensitivity: A Mechanistic Perspective

The pronounced moisture sensitivity of 5-cyclopropylisoxazole-3-carbonyl chloride is a direct consequence of the electronic properties inherent to the acyl chloride functional group. The carbonyl carbon is highly electrophilic, a result of the inductive electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This electron deficiency makes it an exceptional target for nucleophiles.[1]

Water, although a weak nucleophile, readily attacks this electrophilic center in a classic nucleophilic acyl substitution reaction.[2] The process proceeds via an addition-elimination mechanism, culminating in the irreversible formation of the less reactive 5-cyclopropylisoxazole-3-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3][4]

The Hydrolysis Reaction:

-

Step 1: Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon. The pi-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[2]

-

Step 2: Elimination of Leaving Group: The tetrahedral intermediate is unstable. It collapses, reforming the carbon-oxygen double bond. Simultaneously, the chloride ion, being an excellent leaving group, is expelled.

-

Step 3: Deprotonation: The resulting protonated carboxylic acid is deprotonated (often by another water molecule or a base), yielding the final products: 5-cyclopropylisoxazole-3-carboxylic acid and hydrogen chloride.[5]

This rapid and exothermic reaction is the root cause of the compound's instability in the presence of moisture. The generation of HCl gas is responsible for the characteristic "fuming" observed when the compound is exposed to humid air.[6][7]

Caption: Hydrolysis via nucleophilic acyl substitution.

Consequences of Inadvertent Moisture Exposure

Failure to rigorously exclude moisture has significant negative consequences for process chemistry and laboratory safety.

| Consequence Category | Specific Impact |

| Reagent Integrity | Loss of Purity: The primary reagent is consumed, leading to a mixture of the acyl chloride and its corresponding carboxylic acid. |

| Reduced Molarity: The effective concentration of the active acylating agent in solution is lowered, leading to inaccurate stoichiometry in subsequent reactions. | |

| Reaction Outcomes | Reduced Yields: Insufficient active reagent will result in incomplete conversion and lower yields of the desired product. |

| Byproduct Formation: The carboxylic acid byproduct may participate in side reactions or complicate downstream purification processes. | |

| Catalyst Deactivation: In reactions employing moisture-sensitive catalysts, such as Lewis acids in Friedel-Crafts acylations, moisture will decompose the catalyst.[8][9] | |

| Safety Hazards | Corrosive Fumes: The liberated HCl gas is highly corrosive, toxic, and a potent lachrymator, posing a significant inhalation hazard.[6][10] |

| Pressure Buildup: In a tightly sealed container, the generation of HCl gas can lead to a dangerous buildup of pressure, creating a risk of container failure or rupture. |

Standard Operating Procedures for Handling and Storage

Strict adherence to anhydrous techniques is mandatory. The following protocols provide a self-validating system to preserve reagent quality and ensure user safety.

Storage Protocol

-

Inert Atmosphere: Store the reagent under a positive pressure of an inert gas, such as nitrogen or argon.[6][11][12]

-

Container Integrity: Containers must be constructed of appropriate materials and feature liners (e.g., PTFE) that prevent moisture ingress. Ensure caps are securely tightened immediately after use.[12]

-

Environment: Store in a cool, dry, and well-ventilated area designated for reactive and corrosive materials. Storage away from sources of heat, sparks, or open flames is critical.[6][11]

-

Segregation: Isolate from incompatible materials, especially water, alcohols, amines, and strong bases.[6][13]

-

Working Aliquots: To preserve the integrity of the bulk container, it is best practice to transfer a smaller, working quantity to a separate vial for routine use. This minimizes the frequency of opening the main stock bottle and the associated risk of atmospheric moisture exposure.

Experimental Handling Workflow

All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a flame-resistant lab coat.[6][12]

-

Glassware Preparation: All glassware must be rigorously dried prior to use, typically by oven-drying at >120°C for several hours and cooling under a stream of inert gas or in a desiccator.

-

Inert Atmosphere Transfer: For liquid transfers, use dry, gas-tight syringes or a cannula transfer technique. The source container should be maintained under a positive pressure of inert gas via a balloon or Schlenk line.

-

Solvent and Reagent Purity: Ensure all solvents and other reagents used in the reaction are certified anhydrous.

-

Reaction Quenching: Plan quenching procedures carefully. Slowly add the reaction mixture to a quenching solution (e.g., a cold, stirred solution of sodium bicarbonate) to safely neutralize unreacted acyl chloride and the HCl byproduct. Never add water directly to the neat acyl chloride. [13]

-

Waste Disposal: Unused or degraded material must be neutralized carefully before disposal according to institutional and local regulations.

Caption: A validated workflow for handling moisture-sensitive acyl chlorides.

Analytical Protocols for Quality Control